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Compound of Interest

Compound Name: PKR-IN-C51

CAS No.: 1314594-23-4

Cat. No.: B610124

Get Quote

Status: Operational | Topic: PKR-IN-C51 (CAS: 1314594-23-4) | Role: Senior Application

Scientist

Compound Dossier & Chemical Identity
Objective: Verify the identity of your material before experimental use. Confusion between PKR

inhibitors (specifically C16 vs. C51) is a common source of experimental error.

PKR-IN-C51 is an ATP-competitive inhibitor of the double-stranded RNA-dependent protein

kinase (PKR).[1] Unlike its more potent analog C16 (Imidazolo-oxindole), C51 is often used in

structure-activity relationship (SAR) studies or as a comparator compound with an IC50 of

approximately 9 µM [1].
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Feature Technical Specification

Product Name PKR-IN-C51

Alternative Names Compound 51; PKR Inhibitor C51

CAS Number 1314594-23-4

Chemical Class Oxindole-based Kinase Inhibitor

Molecular Weight ~300-350 g/mol (Varies by salt form)

Solubility DMSO (>10 mg/mL); Insoluble in water

Appearance Light yellow to off-white solid

Primary Target PKR (EIF2AK2)

Stability Profile & Degradation Pathways
Expert Insight: The oxindole core of PKR-IN-C51 is chemically reactive under specific stress

conditions. Understanding these pathways is crucial for interpreting "ghost peaks" in your

HPLC data.

Primary Degradation Mechanisms
Photo-Isomerization (Light Sensitivity):

Mechanism: The double bond connecting the oxindole and the imidazole/aryl group is

susceptible to E/Z isomerization upon exposure to UV or ambient light.

Impact: This results in a "split peak" or a close-eluting impurity in HPLC, often with a

similar mass spectrum but different biological potency.

Oxidative Degradation:

Mechanism: The oxindole nitrogen and the methine bridge are prone to oxidation,

particularly in solution (DMSO) when stored improperly at room temperature.

Impact: Formation of hydroxylated byproducts or ring-opening structures, leading to loss of

kinase inhibitory activity.
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Hydrolysis (Moisture Sensitivity):

Mechanism: While the core is relatively stable, the lactam ring can hydrolyze under

extreme pH conditions or prolonged exposure to aqueous buffers.

Impact: Irreversible degradation.

Visualization: Stability & Handling Logic
The following diagram illustrates the decision logic for handling and troubleshooting PKR-IN-
C51 stability.
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Caption: Logic flow connecting storage states to specific environmental stressors and their

resulting degradation products.
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Purity Analysis Protocol (HPLC-UV/MS)
Expert Insight: Standard purity checks often fail because generic gradients do not resolve the

E/Z isomers. Use this optimized protocol to validate your batch.

Standard Operating Procedure (SOP)
System: RP-HPLC with PDA (Photodiode Array) or UV-Vis. Column: C18 Reverse Phase (e.g.,

Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Parameter Setting

Mobile Phase A Water + 0.1% Formic Acid (or TFA)

Mobile Phase B Acetonitrile + 0.1% Formic Acid (or TFA)

Flow Rate 1.0 mL/min

Detection UV at 254 nm (primary) and 280 nm

Temperature 30°C

Injection Vol 5-10 µL

Gradient Profile:

0-2 min: 5% B (Equilibration)

2-15 min: 5% → 95% B (Linear Gradient)

15-18 min: 95% B (Wash)

18-20 min: 95% → 5% B (Re-equilibration)

Acceptance Criteria
Purity: ≥ 98.0% by peak area integration at 254 nm.

Impurity Limit: No single impurity > 1.0%.
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Retention Time: Main peak typically elutes between 8-12 minutes (depending on exact

column dimensions).

Troubleshooting Guide
Scenario-Based Solutions for Common Issues

Issue 1: "Ghost Peaks" appearing in fresh DMSO stock
Symptom: You dissolved the powder yesterday, but today's HPLC shows a small shoulder peak

or a new peak at RRT (Relative Retention Time) 0.95 or 1.05. Root Cause:Isomerization. The

oxindole double bond has isomerized due to light exposure. Corrective Action:

Check if the sample was left on the benchtop in a clear vial.

Solvent Exchange: Ensure DMSO is anhydrous. Water promotes proton exchange that

facilitates isomerization.

Resolution: These isomers often have similar biological activity, but for strict QC, the batch

may need re-purification or fresh preparation.

Issue 2: Precipitation in Cell Culture Media
Symptom: Upon adding PKR-IN-C51 stock (10 mM) to media, the solution turns cloudy or

crystals form. Root Cause:Solubility Crash. PKR-IN-C51 is highly hydrophobic. Rapid dilution

into aqueous media causes precipitation. Corrective Action:

Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Create an

intermediate dilution (e.g., 10x working concentration) in media/buffer, vortex immediately,

then dilute to 1x.

Sonicate: Mild sonication of the working solution can help disperse micro-aggregates.

Limit: Keep final DMSO concentration < 0.5% to avoid cytotoxicity, but ensure the compound

concentration doesn't exceed its thermodynamic solubility limit (~10-20 µM in aqueous

buffer).

Issue 3: Loss of Potency in Assay
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Symptom: IC50 has shifted from 9 µM to >50 µM. Root Cause:Freeze-Thaw Cycles. Repeated

freezing and thawing of DMSO stocks introduces atmospheric water, leading to hydrolysis or

oxidation. Corrective Action:

The "Single-Shot" Rule: Aliquot stocks immediately upon first dissolution. Never refreeze a

thawed aliquot. Use small volumes (e.g., 20 µL) for single experiments.

Frequently Asked Questions (FAQs)
Q: Can I use PKR-IN-C51 interchangeably with C16? A:No. While structurally related, C16

(CAS 608512-97-6) is significantly more potent (IC50 ~200 nM) than C51 (IC50 ~9 µM) [1][2].

Using C51 at C16 concentrations will likely result in no observable effect.

Q: How should I dispose of PKR-IN-C51 waste? A: Treat as hazardous chemical waste. As a

kinase inhibitor, it has potential biological activity and should not be flushed down the drain.

Incineration is the standard disposal method.

Q: Why does my Mass Spec (LC-MS) show the correct mass but low UV purity? A: Mass

spectrometry (MS) is sensitive but not quantitative without a standard curve. If your compound

has degraded into an isomer with the same mass (isobaric), MS will not distinguish them. UV

detection (PDA) is required to see the separation of isomers or impurities that might not ionize

well in MS.

References
Jammi, N. V., et al. (2003). Small molecule inhibitors of the RNA-dependent protein kinase.

[2][3] Biochemical and Biophysical Research Communications, 308(1), 50-57. (Contextual

reference for Oxindole PKR inhibitors).

Ingrand, S., et al. (2007). The oxindole/imidazole derivative C16 reduces in vivo brain PKR

activation.[2] FEBS Letters, 581(23), 4473-4478.[2] (Contextual reference for C16/C51 class

stability).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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